1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde, often involves the Vilsmeier-Haack reaction, which is a form of formylation that allows for the introduction of aldehyde groups into aromatic compounds. This method has been utilized in the synthesis of various pyrazole-4-carbaldehydes, providing a versatile route to a wide range of substituted pyrazole derivatives (Potapov et al., 2006).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, to which different substituents are attached, influencing the compound's overall geometry and properties. X-ray crystallography studies reveal that the pyrazole ring can form planar structures with substituents, affecting the compound's reactivity and interaction with other molecules (Cunjin Xu & Yan-Qin Shi, 2011).
Chemical Reactions and Properties
Pyrazole-4-carbaldehydes undergo various chemical reactions, including condensation with primary amines to form Schiff bases. This reactivity is pivotal for synthesizing a wide array of compounds for different applications, excluding drug-related uses. The Schiff base formation is a key reaction for pyrazole derivatives, illustrating their versatility as synthetic intermediates (Potapov et al., 2006).
Physical Properties Analysis
The physical properties of 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde and related compounds are significantly influenced by their molecular structure. Properties such as melting point, boiling point, and solubility are determined by the nature of substituents on the pyrazole ring and the overall molecular geometry. While specific data for 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde might not be directly available, the physical properties of closely related pyrazole derivatives provide valuable insights into their behavior and potential applications (Butcher et al., 2007).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity, stability, and interactions with other chemicals, are key to understanding their potential applications. These properties are influenced by the electron distribution within the molecule, which can be analyzed through spectroscopic methods and theoretical calculations. Studies on compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into the electronic properties and reactivity of pyrazole derivatives, helping to predict the behavior of compounds like 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde (Mary et al., 2015).
Scientific Research Applications
Synthesis and Crystal Structure
- Xu and Shi (2011) synthesized a pyrazole derivative, closely related to 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde, and analyzed its crystal structure using X-ray diffraction, highlighting the compound's potential as a versatile intermediate in chemical syntheses (Xu & Shi, 2011).
Antimicrobial and Biological Investigations
- A study by Prasath et al. (2015) on quinolinyl chalcones containing a pyrazole group, similar to the compound , revealed promising antimicrobial properties against various bacterial and fungal strains (Prasath et al., 2015).
- Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity, showing dependency on the type of Schiff base moiety (Hamed et al., 2020).
Nonlinear Optical (NLO) Properties
- Lanke and Sekar (2016) conducted a study on pyrazole-based dyes, demonstrating their potential in nonlinear optical applications due to their large stokes shift and solid-state emission characteristics (Lanke & Sekar, 2016).
Antioxidant and Anti-Inflammatory Activity
- Sudha, Subbaiah, and Mahalakshmi (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and found significant antioxidant and anti-inflammatory activities in some of these compounds (Sudha, Subbaiah, & Mahalakshmi, 2021).
Plant Growth Promoting Effects
- Hassan, Alzandi, and Hassan (2020) investigated the effects of novel quinolinyl chalcones on the growth of certain crops, illustrating the agricultural applications of pyrazole derivatives (Hassan, Alzandi, & Hassan, 2020).
Anticonvulsant and Analgesic Studies
- Viveka et al. (2015) synthesized new pyrazole analogues and evaluated their anticonvulsant and analgesic activities, showing promising results for certain compounds (Viveka et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-methyl-1-prop-2-enylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-4-10-5-8(6-11)7(2)9-10/h3,5-6H,1,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQJNIWLBVSSQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360543 |
Source
|
Record name | 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
899709-47-8 |
Source
|
Record name | 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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